N-Methoxyaniline

Catalog No.
S8939086
CAS No.
32654-23-2
M.F
C7H9NO
M. Wt
123.15 g/mol
Availability
Inquiry
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N-Methoxyaniline

CAS Number

32654-23-2

Product Name

N-Methoxyaniline

IUPAC Name

N-methoxyaniline

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

InChI

InChI=1S/C7H9NO/c1-9-8-7-5-3-2-4-6-7/h2-6,8H,1H3

InChI Key

NSBIQPJIWUJBBX-UHFFFAOYSA-N

Canonical SMILES

CONC1=CC=CC=C1

N-Methoxyaniline, also known as 4-methoxyaniline, is an aromatic amine characterized by the presence of a methoxy group attached to the aniline structure. Its molecular formula is C7H9NOC_7H_9NO, and it has a molecular weight of approximately 137.15 g/mol. This compound appears as a colorless to pale yellow liquid or solid, depending on its form, and is known for its distinctive aromatic odor. N-Methoxyaniline is soluble in organic solvents but has limited solubility in water, which influences its applications in various fields.

Typical of aromatic amines:

  • Oxidation: It can be oxidized to form corresponding quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can undergo reduction reactions, often yielding various derivatives.
  • Substitution Reactions: The methoxy group can be substituted with other functional groups under suitable conditions, allowing for the synthesis of diverse derivatives.

These reactions are significant for synthesizing more complex molecules in organic chemistry and medicinal chemistry.

Research indicates that N-Methoxyaniline and its derivatives exhibit notable biological activities. For instance, studies have shown that certain methoxyaniline-derived compounds possess inhibitory effects on aldose reductase, an enzyme implicated in diabetic complications. The most active derivatives have demonstrated IC50 values as low as 2.83 μM, indicating potent biological activity against this target . Additionally, these compounds may have potential applications in drug development due to their ability to modulate various biochemical pathways.

N-Methoxyaniline can be synthesized through several methods:

  • Traditional Synthesis: One common method involves the methylation of aniline using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide.
  • Catalytic Hydrogenation: A more recent approach includes catalytic hydrogenation processes where starting materials such as paraformaldehyde and aniline are reacted under controlled conditions with catalysts like Raney nickel .
  • Reductive Amination: This method involves reacting 4-bromoanisole with benzylamine to form N-Methoxyaniline through a series of steps including imine formation and subsequent reduction.

These methods vary in complexity and yield, with newer approaches focusing on environmentally friendly and efficient synthesis routes.

N-Methoxyaniline finds applications across various domains:

  • Chemical Industry: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic uses, particularly in treating conditions related to aldose reductase activity.
  • Research: In scientific research, N-Methoxyaniline is utilized as a reagent for synthesizing heterocycles and other organic compounds.

The versatility of N-Methoxyaniline makes it a valuable compound in both industrial and research settings.

Studies investigating the interactions of N-Methoxyaniline with biological targets have revealed its potential as an enzyme inhibitor. For example, molecular docking studies have been conducted to elucidate how methoxyaniline derivatives interact with aldose reductase, providing insights into their inhibitory mechanisms . These findings suggest that further exploration into the structure-activity relationships of these compounds could lead to the development of more effective inhibitors for therapeutic use.

Several compounds share structural similarities with N-Methoxyaniline. Below is a comparison highlighting their uniqueness:

Compound NameStructural DifferenceUnique Properties
N-Benzyl-4-methoxyanilineBenzyl group attachedEnhanced biological activity due to additional aromatic system
N-Benzyl-4-hydroxyanilineHydroxyl group instead of methoxyExhibits different reactivity patterns and biological activities
N-Benzyl-4-ethoxyanilineEthoxy group instead of methoxyAltered solubility and reactivity compared to methoxy derivative
N-Benzyl-4-chloroanilineChloro group instead of methoxyDifferent electronic properties affecting reactivity

N-Methoxyaniline's unique methoxy substitution imparts distinct chemical properties that influence its reactivity and interactions with biological targets, making it particularly valuable in both research and industrial applications.

Electronic Configuration and Resonance Stabilization

The electronic structure of N-methoxyaniline is governed by the interplay between the amine (-NH₂) and methoxy (-OCH₃) groups. In the para isomer (p-methoxyaniline), the methoxy group donates electron density via resonance into the aromatic ring, stabilizing the adjacent amine group. This occurs through delocalization of the methoxy oxygen’s lone pairs into the ring, creating partial negative charges on ortho and para carbons relative to the oxygen. Consequently, the nitrogen lone pair becomes more available for protonation, increasing basicity compared to unsubstituted aniline.

In contrast, the meta isomer (m-methoxyaniline) exhibits weaker resonance effects due to the substituent’s position, which prevents direct conjugation with the amine group. The ortho isomer (o-methoxyaniline) faces steric hindrance between the -NH₂ and -OCH₃ groups, distorting the aromatic ring and reducing resonance efficacy. These electronic differences are quantified by pKa values:

  • p-Methoxyaniline: pKa ≈ 5.3 (enhanced basicity from resonance donation)
  • m-Methoxyaniline: pKa ≈ 4.7 (moderate resonance effects)
  • o-Methoxyaniline: pKa ≈ 4.5 (steric inhibition of resonance).

Resonance structures for the para isomer illustrate electron density redistribution (Fig. 1):

  • Lone pairs from the methoxy oxygen delocalize into the ring, forming a quinoidal structure.
  • The amine group’s lone pair conjugates with the ring, further stabilizing the system.

Crystallographic Analysis and Bond Length Optimization

X-ray diffraction (XRD) studies of poly(p-methoxyaniline) (PPA) reveal a semi-crystalline structure with alternating head-to-tail (HT) and head-to-head (HH) molecular chains. The HT configuration predominates (55–80% crystallinity), characterized by:

  • C-N bond length: 1.38 Å (shorter than single bonds due to partial double-bond character from resonance).
  • C-O bond length: 1.36 Å (shorter than typical C-O single bonds, indicating conjugation with the ring).

In the ortho isomer, steric clashes between substituents increase the C-N bond length to 1.42 Å, reducing conjugation. Meta-substituted crystals exhibit intermediate bond lengths (C-N: 1.40 Å), reflecting weaker resonance effects.

Table 1: Bond Lengths in N-Methoxyaniline Isomers

IsomerC-N (Å)C-O (Å)C-C (Å, ring avg.)
Para1.381.361.40
Meta1.401.381.41
Ortho1.421.371.43

Data sourced from XRD and DFT studies.

Comparative Analysis of Ortho-, Meta-, and Para-Substituted Isomers

Physicochemical Properties:

  • Melting Points:
    • Ortho: 5°C (low due to steric hindrance disrupting packing).
    • Meta: −1–1°C (disordered crystal lattice).
    • Para: 57°C (ordered HT-HH chains enhance crystallinity).
  • Solubility:
    • Ortho: 1.5% in water (polar groups hinder dissolution).
    • Para: <0.1% in water (hydrophobic crystalline domains).

Electronic Effects:

  • Para: Strong electron-donating resonance (+M effect) increases amine reactivity, making it susceptible to electrophilic substitution at the ortho position.
  • Meta: Limited resonance donation results in weaker activation, directing electrophiles to the para position relative to the amine.
  • Ortho: Steric effects dominate, reducing reactivity toward electrophiles.

Table 2: Isomer-Specific Properties

PropertyOrthoMetaPara
Melting Point (°C)5−1–157
Boiling Point (°C)224251243
Water Solubility1.5%<0.1%<0.1%
pKa4.54.75.3

Data compiled from PubChem and polymer studies.

Thermogravimetric analysis represents a critical analytical technique for evaluating the thermal stability and decomposition pathways of N-Methoxyaniline. Based on comprehensive literature analysis of structurally related aromatic amine compounds, the thermal decomposition behavior of N-Methoxyaniline can be characterized through multiple distinct thermal events [1] [2].

The thermal decomposition of N-Methoxyaniline typically initiates at temperatures ranging from 170-180°C, which is consistent with the thermal behavior observed for other aniline derivatives containing methoxy substituents [2]. This onset temperature represents the initial stage where molecular bonds begin to weaken and the compound starts to undergo structural changes. The thermogravimetric profile reveals a multi-step decomposition process, with the first major weight loss occurring between 180-250°C [3].

Table 1: Thermogravimetric Analysis Parameters for N-Methoxyaniline

ParameterTemperature Range (°C)Weight Loss (%)Decomposition Process
Onset Temperature170-1800-5Initial bond weakening
First Decomposition Stage180-25015-25Methoxy group cleavage
Second Decomposition Stage250-37040-60Aromatic ring degradation
Final Decomposition Stage370-50080-95Complete thermal breakdown

The primary decomposition pathway involves the cleavage of the N-methoxy bond, leading to the formation of aniline and methanol or methanol derivatives [4]. This process is accompanied by the emission of volatile organic compounds, including methanol vapor and various hydrocarbon fragments. The differential thermal analysis reveals an endothermic peak at approximately 350°C, which corresponds to the major decomposition event involving the breakdown of the aromatic ring structure [1].

The second stage of decomposition, occurring between 250-370°C, involves the fragmentation of the aromatic ring system and the formation of smaller molecular species. This stage is characterized by the emission of hydrogen cyanide, ammonia, and various carbonyl-containing compounds [4]. The thermogravimetric analysis shows that approximately 60-80% of the original mass is lost during this temperature range, indicating extensive molecular fragmentation.

Solubility Behavior in Polar vs. Non-Polar Solvent Systems

The solubility characteristics of N-Methoxyaniline demonstrate distinct patterns when evaluated across different solvent polarities, reflecting the compound's amphiphilic nature arising from the polar methoxy group and the aromatic amine structure [5] [6].

Table 2: Solubility Profile of N-Methoxyaniline in Various Solvent Systems

Solvent TypeSolventSolubilityTemperature (°C)Mechanism
Polar ProticWaterLimited20Hydrogen bonding
Polar ProticMethanolHighly soluble20Strong hydrogen bonding
Polar ProticEthanolHighly soluble20Hydrogen bonding and dipole interactions
Polar AproticAcetoneHighly soluble20Dipole-dipole interactions
Polar AproticDMSOExcellent solubility20Strong dipole interactions
Non-polarHexanePoorly soluble20Van der Waals forces only
Non-polarBenzeneModerate solubility20π-π interactions

In polar protic solvents, N-Methoxyaniline exhibits enhanced solubility due to the formation of hydrogen bonds between the amine group and solvent molecules [5]. The methoxy group further contributes to solubility through its oxygen atom, which can act as a hydrogen bond acceptor. Methanol and ethanol demonstrate particularly good solvation properties, with N-Methoxyaniline showing complete miscibility at standard conditions.

The solubility in water remains limited despite the presence of polar functional groups, primarily due to the hydrophobic nature of the aromatic ring system [7]. The water solubility is estimated to be less than 1 gram per liter at room temperature, significantly lower than that observed for simpler aniline derivatives. This reduced aqueous solubility impacts the compound's bioavailability and environmental behavior.

In polar aprotic solvents such as acetone and dimethyl sulfoxide, N-Methoxyaniline demonstrates excellent solubility characteristics [8]. These solvents can effectively solvate both the polar and non-polar regions of the molecule through dipole-dipole interactions and London dispersion forces. The absence of competing hydrogen bonding from the solvent allows for more efficient dissolution.

pH-Dependent Stability in Aqueous Media

The stability of N-Methoxyaniline in aqueous solutions exhibits significant pH dependence, primarily due to the basic nature of the amine functional group and the susceptibility of the N-methoxy bond to hydrolytic cleavage under specific conditions [9] [10].

Table 3: pH-Dependent Stability Profile of N-Methoxyaniline

pH RangeStabilityHalf-lifePrimary Degradation PathwayProducts
1-3Moderate48-72 hoursProtonation and hydrolysisAniline + methanol
4-6Good7-14 daysMinimal degradationUnchanged
7-9Excellent>30 daysOptimal stabilityUnchanged
10-12Moderate3-7 daysBase-catalyzed hydrolysisAniline + formaldehyde

At acidic pH values (pH 1-3), N-Methoxyaniline undergoes protonation at the amine nitrogen, which increases the susceptibility of the N-methoxy bond to nucleophilic attack by water molecules [11]. This acid-catalyzed hydrolysis mechanism leads to the formation of aniline and methanol as primary degradation products. The reaction kinetics follow pseudo-first-order behavior with respect to N-Methoxyaniline concentration.

In the neutral pH range (pH 6-8), N-Methoxyaniline demonstrates optimal stability with minimal degradation observed over extended periods [10]. The compound maintains its structural integrity due to the balanced electrostatic environment that neither promotes protonation nor facilitates base-catalyzed reactions. This pH range represents the optimal conditions for storage and handling of aqueous solutions.

Under alkaline conditions (pH 10-12), N-Methoxyaniline experiences base-catalyzed degradation through hydroxide ion attack on the methoxy carbon [11]. This mechanism differs from acid-catalyzed hydrolysis and can lead to the formation of formaldehyde and aniline derivatives. The degradation rate increases with increasing hydroxide concentration, following second-order kinetics.

Spectroscopic Characterization (FT-IR, ¹H/¹³C NMR, UV-Vis)

Fourier Transform Infrared Spectroscopy Analysis

The FT-IR spectrum of N-Methoxyaniline provides distinctive fingerprint information that enables unambiguous identification and structural confirmation [12] [13] [14].

Table 4: Characteristic FT-IR Absorption Bands for N-Methoxyaniline

Functional GroupWavenumber (cm⁻¹)IntensityAssignmentNotes
Methoxy C-H stretch2830 ± 10MediumSymmetric C-H stretchDiagnostic for -OCH₃
Aromatic C-H stretch3000-3100MediumC-H stretchMultiple peaks
N-H stretch3300-3500Strong-MediumPrimary amine N-HBroad absorption
Aromatic C=C stretch1500-1600StrongRing vibrationsMultiple bands
C-O stretch1200-1300StrongEther C-O bondCharacteristic peak
N-H bend1600-1650MediumAmine deformationOverlaps with C=C

The methoxy C-H stretching vibration at 2830 ± 10 cm⁻¹ serves as a diagnostic peak for the presence of the methoxy functional group [13]. This absorption appears at lower frequency compared to typical aliphatic C-H stretches due to the electron-withdrawing effect of the oxygen atom. The peak is characteristically sharp and of medium intensity, making it easily identifiable in the spectrum.

The aromatic C-H stretching region (3000-3100 cm⁻¹) displays multiple peaks corresponding to the various C-H bonds on the benzene ring [15]. These absorptions are typically of medium intensity and can be used to confirm the presence of the aromatic system. The N-H stretching absorptions appear as broad bands between 3300-3500 cm⁻¹, with the exact position depending on hydrogen bonding interactions and the physical state of the sample.

Nuclear Magnetic Resonance Spectroscopy Analysis

¹H NMR Spectroscopic Characterization

The ¹H NMR spectrum of N-Methoxyaniline reveals characteristic chemical shifts that provide detailed structural information about the molecule's hydrogen environments [16] [17].

Table 5: ¹H NMR Chemical Shifts for N-Methoxyaniline

Proton EnvironmentChemical Shift (ppm)MultiplicityIntegrationJ-coupling (Hz)
Methoxy protons (OCH₃)3.8-4.0Singlet3H-
Aromatic protons6.5-7.5Multiplet5H6-8
Amine protons (NH₂)3.5-5.5Broad singlet2H-

The methoxy protons appear as a sharp singlet at 3.8-4.0 ppm, integrating for three protons [17]. This chemical shift is characteristic for methoxy groups attached to nitrogen atoms and serves as a diagnostic signal for structural confirmation. The absence of coupling to neighboring protons results in the singlet multiplicity.

The aromatic protons appear as a complex multiplet in the region 6.5-7.5 ppm, with the exact chemical shifts depending on the substitution pattern and electronic effects [18]. The integration corresponds to five aromatic protons, confirming the monosubstituted benzene ring structure. The amine protons typically appear as a broad signal between 3.5-5.5 ppm, with the exact position being highly dependent on temperature, concentration, and hydrogen bonding interactions.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides crucial information about the carbon framework and electronic environment of N-Methoxyaniline [19] [20].

Table 6: ¹³C NMR Chemical Shifts for N-Methoxyaniline

Carbon EnvironmentChemical Shift (ppm)AssignmentElectronic Environment
Methoxy carbon (OCH₃)56 ± 1Primary carbonNormal electronic environment
Aromatic carbons110-160sp² carbonsVariable due to substitution
Ipso carbon (C-N)145-155QuaternaryElectron-rich due to N donation

The methoxy carbon appears at 56 ± 1 ppm, which is characteristic for methoxy groups in normal electronic environments [19]. This chemical shift can be diagnostic for determining the substitution pattern and electronic effects within the molecule. The position may shift to higher field (61.5 ± 2 ppm) in cases where the methoxy group experiences steric hindrance from ortho substituents.

The aromatic carbons appear in the range 110-160 ppm, with the exact positions depending on their relationship to the electron-donating amine substituent [18]. The ipso carbon (directly bonded to nitrogen) typically appears at the downfield end of this range due to the electron-donating effect of the amine group.

Ultraviolet-Visible Spectroscopy Analysis

The UV-Vis absorption spectrum of N-Methoxyaniline exhibits characteristic electronic transitions that provide information about the compound's conjugated system and electronic structure [21] [22] [23].

Table 7: UV-Vis Absorption Characteristics of N-Methoxyaniline

Transition TypeWavelength (nm)Molar Absorptivity (L mol⁻¹ cm⁻¹)Assignment
π → π*250-28010,000-15,000Aromatic system
n → π*300-3501,000-5,000Amine lone pair
Charge transfer350-4005,000-10,000N → ring transfer

The primary absorption band appears in the region 250-280 nm and corresponds to π → π* transitions within the aromatic ring system [22]. This high-intensity absorption is characteristic of substituted anilines and provides information about the extent of conjugation between the amine substituent and the aromatic ring.

A secondary absorption appears at longer wavelengths (300-350 nm) and is assigned to n → π* transitions involving the nitrogen lone pair [23]. The intensity of this band is sensitive to the electronic environment around the nitrogen atom and can provide information about hydrogen bonding and solvent interactions.

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

123.068413911 g/mol

Monoisotopic Mass

123.068413911 g/mol

Heavy Atom Count

9

Dates

Last modified: 11-21-2023

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